4-Chlorobenzaldehyde

Description

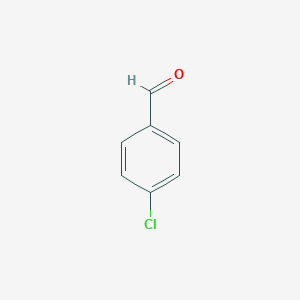

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPYQKSLYISFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021860 | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

415 to 417 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

190 °F (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.196 at 142 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.18 [mmHg] | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-88-1 | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E67727UP9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111 to 117 °F (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Route Optimization for 4 Chlorobenzaldehyde

Traditional Synthesis Routes

Traditional methods for synthesizing 4-chlorobenzaldehyde have been well-established and are characterized by their procedural steps and reaction conditions.

Hydrolysis of 4-Chlorobenzal Chloride

One common method for producing this compound is through the hydrolysis of 4-chlorobenzal chloride. wikipedia.org This reaction involves treating 4-chlorobenzal chloride with water, which leads to the substitution of the two chlorine atoms on the benzylic carbon with a single oxygen atom, forming the aldehyde and two molecules of hydrochloric acid. wikipedia.org The process can be facilitated by stirring 4-chlorobenzal chloride with concentrated sulfuric acid. prepchem.com An intense red-brown coloration of the reaction mixture indicates the progression of the reaction, which typically concludes within one to two hours. prepchem.com The final product is then isolated by pouring the mixture over ice and extracting the this compound with a solvent like ether. prepchem.com

Oxidation of 4-Chlorobenzyl Alcohol

The oxidation of 4-chlorobenzyl alcohol presents another viable route to this compound. wikipedia.orgchemicalbook.com This transformation can be accomplished using various oxidizing agents. For instance, potassium permanganate (B83412) (KMnO4) under solvent-free conditions has been shown to effectively oxidize 4-chlorobenzyl alcohol to this compound. Another approach involves the use of potassium persulfate (K2S2O8) in the presence of activated charcoal, which acts as a promoter for the oxidation process. growingscience.com This system allows for the selective oxidation of the primary alcohol to the corresponding aldehyde in high yields. growingscience.com Additionally, photocatalytic methods using bromodimethylsulfonium bromide (BDMS) and visible light have been explored for the selective oxidation of benzylic alcohols like 4-chlorobenzyl alcohol. researchgate.net

Chlorinated Hydrolysis of p-Chlorotoluene

A widely used industrial method involves the chlorinated hydrolysis of p-chlorotoluene. chemicalbook.comchemicalbook.com This process begins with the chlorination of p-chlorotoluene in the presence of phosphorus trichloride (B1173362) and under light, at temperatures between 160-170°C, to produce a chlorination solution. chemicalbook.comchemicalbook.com This intermediate is then hydrolyzed using concentrated sulfuric acid. chemicalbook.comchemicalbook.com The reaction mixture is stirred for several hours at room temperature, after which the lower layer containing the product is separated and crystallized in ice water to yield crude this compound. chemicalbook.comchemicalbook.com The crude product is then purified by distillation under reduced pressure. chemicalbook.comchemicalbook.com A variation of this method involves the reaction of p-chlorotoluene with chlorine at 160-180°C in the presence of an initiator to form p-chlorobenzyl chloride, which is then catalytically hydrolyzed to this compound. google.com

Catalytic Synthesis Approaches

Catalysis offers alternative and often more efficient routes for the synthesis of this compound, categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. In the context of this compound synthesis, this can be seen in reactions where a soluble catalyst is used. For example, the synthesis of trisubstituted imidazoles using this compound can be catalyzed by copper(I) iodide (CuI) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org While effective, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture for reuse. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, which simplifies their separation and recycling. Several heterogeneous catalysts have been developed for reactions involving this compound.

For instance, tin pyrophosphate (SnP2O7) has been used as a recyclable and non-harmful catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives from this compound. Another example is the use of a chromium-containing metal-organic framework (MOF), MIL-101(Cr), for the one-pot synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high efficiency and reusability. scilit.com Similarly, MOF-5 has been employed as a catalyst for preparing 2-amino-4H-chromene derivatives from this compound under solvent-free conditions. chemmethod.com

Other notable heterogeneous catalysts include:

Nickel-chromium oxide (NiCr2O4) , used in the Knoevenagel condensation reaction of this compound under solvent-free, room-temperature conditions. ias.ac.in

3-propyldiethylenetriaminesilica (PDTAS) , which acts as a recyclable base catalyst for the synthesis of 2-amino-4,6-diarylnicotininitrile from this compound. sharif.edu

Zirconium pyrophosphate (ZrP2O7) nanoparticles , which have been shown to be an efficient and recyclable catalyst for the synthesis of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. oiccpress.com

Fe3O4@Fe(OH)3 composite microspheres , which have been used to catalyze the aldol (B89426) reaction between this compound and ketones. researchgate.net

Snail shell , a natural and reusable catalyst, has been utilized for the synthesis of 4H-pyran derivatives from this compound. growingscience.com

These heterogeneous systems offer advantages such as shorter reaction times, high yields, and simplified work-up procedures. scilit.comchemmethod.com

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of industrial chemicals to minimize environmental impact and enhance safety. In the production of this compound and its derivatives, this has led to the exploration of solvent-free reaction conditions and the use of novel, environmentally benign solvent systems like deep eutectic solvents.

Solvent-Free Methods

Solvent-free synthesis offers significant environmental and economic advantages by reducing chemical pollution, lowering costs, and simplifying workup procedures. tandfonline.com Several reactions involving this compound have been successfully conducted under solvent-free conditions, often utilizing mechanochemical methods like grinding or ball-milling.

One approach involves the aldol condensation of this compound with acetophenone (B1666503). rsc.org This reaction can be carried out by grinding the reactants with sodium hydroxide (B78521) in a mortar and pestle for a short period, typically around ten minutes. rsc.org This method is noted for its high yield and atom economy, minimizing waste production. rsc.org

Another example is the synthesis of symmetrical bisthioglycolic acid derivatives. The reaction of this compound with thioglycolic acid proceeds rapidly when heated to 80°C without any solvent or catalyst, yielding the product in as little as three minutes. tandfonline.com This protocol is lauded for its operational simplicity, short reaction times, and excellent yields (87–97%). tandfonline.com

Mechanochemical multicomponent reactions also provide a green route for synthesizing complex molecules. For instance, 4H-pyrans can be prepared by ball-milling this compound, malononitrile (B47326), and a 1,3-dicarbonyl compound with a heterogeneous catalyst. nih.gov This solvent-free method is considered a green synthetic approach as it often eliminates the need for a solvent, except for purification if necessary. nih.gov Similarly, the synthesis of azlactones from this compound can be achieved through mechanochemical grinding, a process that is step and atom efficient, economical, and environmentally friendly as it avoids reaction solvents and heating. researchgate.net

While many solvent-free reactions offer high efficiency, some studies show variable results. For instance, in the synthesis of 4H-pyran derivatives using a snail shell catalyst, the solvent-free condition gave only an average yield compared to reactions run in methanol (B129727). growingscience.com

Table 1: Comparison of Solvent-Free Methods Involving this compound

| Product Class | Reactants | Method | Conditions | Yield | Reference |

| Chalcones | This compound, Acetophenone, Sodium Hydroxide | Grinding | 10 minutes | High | rsc.org |

| Bisthioglycolic Acid Derivatives | This compound, Thioglycolic Acid | Heating | 80°C, 3 minutes | 87–97% | tandfonline.com |

| 4H-Pyrans | This compound, Malononitrile, Dimedone | Ball-milling | Ambient temperature | Good to Excellent | nih.gov |

| Azlactones | This compound, Glycine, Benzoyl Chloride, Acetic Anhydride, Sodium Acetate (B1210297) | Grinding | - | High | researchgate.net |

| 4H-Pyrans | This compound, Malononitrile, Ethyl Acetoacetate | Snail Shell Catalyst | Room temperature | Average (80%) | growingscience.com |

Deep Eutectic Solvents as Reaction Media and Catalysts

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents, offering properties like low vapor pressure, high thermal stability, low toxicity, and high biodegradability. mdpi.commdpi.com They are typically formed by mixing two or more solid components, such as a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and urea), which become liquid at a particular molar ratio. mdpi.com DESs can act as both the reaction medium and a catalyst, substituting for hazardous reagents and conventional organic solvents. mdpi.com

In reactions involving this compound, DESs have demonstrated significant potential. For example, a choline chloride (ChCl) and malonic acid (MA) based DES (ChCl:MA at a 1:1 molar ratio) has been used as a catalyst for the synthesis of a pyrrole (B145914) derivative from this compound, aniline (B41778), acetylacetone, and nitromethane. mdpi.comrsc.org When used as both catalyst and solvent at 80°C, this system produced an 88% yield in a short time. mdpi.comrsc.org The reaction was successfully scaled up to 50 mmol, achieving an 89% yield after one hour. mdpi.com

Different DES compositions have been tested for their catalytic efficacy. In a multi-component reaction to form a quinoline (B57606) derivative, various DESs were screened. Among them, ChCl:MA (1:1) provided the best result with a 94% yield when used as a catalyst in methanol at 65°C for 2 hours. mdpi.com Other DESs like ChCl:glycerol, ChCl:urea (B33335), and ChCl:ZnCl₂ were also tested. mdpi.com

DESs have also been employed in the synthesis of bisthioglycolic acid derivatives from this compound and thioglycolic acid, often in combination with ultrasonic energy to enhance reaction rates. researchgate.net Furthermore, the reaction of this compound with malononitrile and hydrazine (B178648) hydrate (B1144303) has been studied in various DESs without any additional catalyst, showing that the DES could be recycled multiple times with minimal loss of reactivity. mdpi.com The synthesis of tetrahydro-β-carboline derivatives from tryptamine (B22526) and this compound has also been explored in DESs like choline chloride/ethylene glycol under electrochemical conditions. nih.gov

Table 2: Application of Deep Eutectic Solvents in Reactions with this compound

| Reaction Product | Other Reactants | DES Composition | Role of DES | Conditions | Yield | Reference |

| Pyrrole Derivative | Aniline, Acetylacetone, Nitromethane | ChCl:Malonic Acid (1:1) | Catalyst & Solvent | 80°C | 89% (scaled up) | mdpi.comrsc.org |

| Quinoline Derivative | 4-Methylaniline, Isatoic Anhydride | ChCl:Malonic Acid (1:1) | Catalyst (in Methanol) | 65°C, 2h | 94% | mdpi.com |

| Pyranopyrazole Derivative | Malononitrile, Hydrazine Hydrate | Various | Solvent & Catalyst | - | - | mdpi.com |

| Bisthioglycolic Acid Derivative | Thioglycolic Acid | ChCl:Zinc Chloride (1:2) | Solvent & Catalyst (with Ultrasound) | - | Excellent | researchgate.net |

| Tetrahydro-β-carboline Derivative | Tryptamine | Choline Chloride:Ethylene Glycol (1:2) | Solvent & Electrolyte | Electrochemical | - | nih.gov |

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. frontiersin.org Continuous flow synthesis, a key enabling technology for process intensification, offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. frontiersin.orgnih.gov These benefits lead to faster reactions, higher yields, and simplified downstream processing. frontiersin.orgscispace.com

The application of continuous flow systems to reactions involving this compound showcases these advantages. For instance, the oxidation of 4-chlorobenzyl alcohol to this compound has been demonstrated in a packed bed microreactor. mdpi.com This continuous flow system showed excellent recyclability and maintained a high conversion (>99%) and yield (93%) over a 9-hour test, indicating effective mixing within the microreactor. mdpi.com

Continuous flow methods are particularly beneficial for reactions that are difficult to control in batch mode. The precise control over reaction parameters in microreactors can lead to significant acceleration and enhancements in yield and conversion. frontiersin.orgnih.gov This technology allows for the on-demand generation and immediate use of reactive or toxic intermediates, which is often not feasible in batch setups. nih.gov

The transition from batch to continuous flow is a significant advancement in the fine chemicals and pharmaceutical industries. frontiersin.org While specific detailed examples for a wide range of this compound reactions in continuous flow are still emerging in the literature, the principles of process intensification are being applied. For example, research into the hydrogenation of naphthalene (B1677914) in supercritical hexane (B92381) highlights how changing the reaction medium can intensify the process, a principle applicable to syntheses involving intermediates like this compound. researchgate.net The development of greener alternatives for the reduction of this compound using NaBH₄ also points towards the drive for process intensification in its synthesis pathways. frontiersin.org

The inherent scalability of continuous flow systems without the need for re-optimization of critical parameters is a major advantage for industrial production. nih.gov This allows for the seamless transition from laboratory-scale discovery to large-scale manufacturing, contributing to energy savings and lower production costs. frontiersin.org

Reaction Mechanisms and Kinetic Studies of 4 Chlorobenzaldehyde Transformations

Aldehyde Functional Group Reactivity

The aldehyde group is the primary site of reaction in 4-chlorobenzaldehyde, participating in a variety of transformations typical of aromatic aldehydes. cymitquimica.com

The carbonyl carbon in this compound is electrophilic and thus susceptible to attack by nucleophiles. wiserpub.com This fundamental reactivity is the basis for numerous addition reactions. For instance, the Cannizzaro reaction, a characteristic disproportionation of aldehydes lacking α-hydrogens, can be observed. In the presence of a strong base like potassium hydroxide (B78521), this compound can be simultaneously oxidized to 4-chlorobenzoic acid and reduced to 4-chlorobenzyl alcohol. rsc.orgchegg.com The initial step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. rsc.org

Another example is the reaction with Grignard reagents or organolithium compounds, which add to the carbonyl group to form secondary alcohols after an acidic workup. The reactivity of the aldehyde can be temporarily masked by converting it into an acetal, for example, this compound dimethyl acetal, which can be deprotected when needed. jst.go.jp

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. asianpubs.orgoalib.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ontosight.ai For example, it reacts with benzylamine (B48309) to produce N-(4-chlorobenzylidenyl)benzylamine. wikipedia.org Similarly, reactions with substituted amines, such as (S)-(-)-1-(4-chlorophenyl) ethylamine, have been used to synthesize chiral imines. atenaeditora.com.br

Condensation with other nucleophiles is also common. The Knoevenagel condensation, for instance, involves the reaction of this compound with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326). sciforum.net This reaction is often catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. sciforum.net One specific example is the formation of 4-chlorobenzylidenylmalononitrile. wikipedia.org The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, occurs between this compound and a ketone, like acetophenone (B1666503) or 4-methoxyacetophenone, to form chalcone (B49325) derivatives. scribd.comchegg.comchegg.com

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, yielding 4-chlorobenzoic acid. cymitquimica.comwikipedia.org This transformation can be achieved using various oxidizing agents. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO4) or chromic acid. The Cannizzaro reaction, as mentioned earlier, also produces 4-chlorobenzoic acid as one of its products through a disproportionation mechanism. rsc.org

Condensation Reactions with Amines and Other Nucleophiles

Influence of the Chlorine Substituent on Aromatic Reactivity

The chlorine atom at the para-position of the benzene (B151609) ring significantly influences the reactivity of this compound. cymitquimica.com Its effects are twofold: electronic and steric.

The chlorine atom is an electron-withdrawing group due to its high electronegativity, which is known as the inductive effect (-I effect). quora.com This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). wiserpub.comnih.gov For example, the rate of Gly-pNA reactivity for this compound is about 1.4 times higher than that of benzaldehyde due to the -I effect of the chlorine substituent. nih.gov

In condensation reactions, the electron-withdrawing nature of the chlorine substituent can affect reaction rates. In a study of the Claisen-Schmidt condensation with 2´-hydroxyacetophenone, p-chlorobenzaldehyde reacted slower than its meta- and ortho-isomers. This difference in reactivity between the para and meta positions is attributed to electronic effects, as reflected in their different Hammett constants (0.23 for para-chloro vs. 0.37 for meta-chloro). taylorfrancis.com

In this compound, the chlorine atom is located at the para position, which is remote from the aldehyde functional group. Consequently, it presents minimal steric hindrance to reactions involving the carbonyl group. mdpi.com This lack of steric interference allows nucleophiles to approach the aldehyde carbon relatively unimpeded.

However, the position of the chlorine atom is a critical factor. For instance, an ortho-substituted chlorobenzaldehyde would exhibit significant steric hindrance, which could slow down reactions at the nearby aldehyde group. taylorfrancis.comtandfonline.com In the aforementioned Claisen-Schmidt condensation study, the ortho-chlorobenzaldehyde isomer showed a higher reaction rate than the para and meta isomers, a result attributed to steric effects that may influence the orientation of the molecule at the catalyst surface. taylorfrancis.com The minimal steric hindrance in the para-isomer allows the electronic effects to be the dominant factor in many of its reactions. mdpi.com

Electronic Effects on Reaction Selectivity

Mechanistic Investigations of Complex Reactions

The transformation of this compound into more complex molecular architectures is a subject of significant research interest. This section delves into the mechanistic pathways of two important classes of reactions: Knoevenagel condensations and Schiff base formations.

Knoevenagel Condensation and Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.

The reaction between this compound and malononitrile to form 4-chlorobenzylidenylmalononitrile is a classic example of a Knoevenagel condensation. rsc.orgias.ac.in This reaction is often the initial step in multi-component reactions leading to more complex heterocyclic structures. researchgate.netrsc.org

The mechanism, particularly when catalyzed by a Brønsted acid like boric acid in the presence of a small amount of water in ethanol (B145695), proceeds as follows: The boric acid reacts with water to form B(OH)₄⁻ and releases a proton (H⁺). mdpi.com This proton activates the carbonyl group of this compound, making it more electrophilic. mdpi.com Subsequently, the enolate of malononitrile, formed by the abstraction of an acidic proton by a base, attacks the activated carbonyl carbon. mdpi.com This leads to a tetrahedral intermediate which then undergoes acid-catalyzed dehydration to yield the final product, 4-chlorobenzylidenylmalononitrile. mdpi.com The formation of this product is often rapid and can be achieved in high yields under various conditions, including solvent-free mechanochemical processes. rsc.orgias.ac.in

Kinetic studies have shown that the reaction rate can be influenced by factors such as the catalyst, solvent, and temperature. For instance, using a microporous polyurethane (MPU) catalyst in THF, the reaction is completed within 14 hours at 50 °C. rsc.org The reaction did not proceed to completion at room temperature (25 °C), highlighting the temperature dependence of the kinetics. rsc.org The use of heterogeneous catalysts, such as nickel-chromium oxide, under solvent-free grinding conditions has also been explored, demonstrating the versatility of catalytic systems for this transformation. ias.ac.in

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Malononitrile | Boric Acid | Aqueous Ethanol | Room Temp | - | Good to Excellent |

| This compound | Malononitrile | MPU | THF | 50 | 14 | >95 |

| This compound | Malononitrile | Chitosan | Solvent-free | Room Temp | <0.5 | >90 |

| This compound | Malononitrile | NiCr₂O₄ | Solvent-free | Room Temp | 0.5 | - |

The synthesis of tetrahydrobenzo[b]pyrans often involves a one-pot, three-component reaction of an aldehyde (like this compound), malononitrile, and a 1,3-dicarbonyl compound such as dimedone. orientjchem.orgrsc.org This reaction typically proceeds through an initial Knoevenagel condensation. researchgate.netsamipubco.com

The proposed mechanism involves the initial formation of 4-chlorobenzylidenemalononitrile (B154246) via the Knoevenagel condensation of this compound and malononitrile. researchgate.net This intermediate then undergoes a Michael addition with the enol form of the 1,3-dicarbonyl compound (e.g., dimedone). samipubco.comrsc.org The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the final tetrahydrobenzo[b]pyran derivative. researchgate.netsamipubco.comrsc.org Various catalysts, including organocatalysts like L-proline and nanocatalysts, have been employed to facilitate this reaction, often under mild and environmentally friendly conditions. researchgate.netsamipubco.com

| Reactants | Catalyst | Key Mechanistic Steps | Kinetic Findings |

| This compound, Malononitrile, Dimedone | Caffeine | 1. Knoevenagel condensation (RDS) 2. Michael addition 3. Intramolecular cyclization 4. Dehydration | Second-order overall; first-order in this compound and malononitrile, zero-order in dimedone. Rate increases with solvent dielectric constant. |

| This compound, Malononitrile, Dimedone | CoFe₂O₄@SiO₂-CPTES-Melamine-Cu MNPs | 1. Catalyst coordination to aldehyde 2. Knoevenagel condensation 3. Michael addition 4. Cyclization | Reaction proceeds efficiently at room temperature in water. |

| This compound, Malononitrile, Resorcinol | Zn/Cr-LDH@PTRMS@NDBD@CuI | 1. Knoevenagel condensation 2. Michael addition 3. Intramolecular cyclization | High product yield (94%) achieved in 10 minutes at 40°C under solvent-free conditions. |

Formation of 4-Chlorobenzylidenylmalononitrile

Schiff Base Formation and Derivatives

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. This reaction is fundamental in the synthesis of various biologically active compounds and coordination complexes.

The synthesis of N-(4-chlorobenzylidenyl)benzylamine from this compound and benzylamine is a direct application of Schiff base formation. The general mechanism for Schiff base formation involves two main steps: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine. eijppr.comresearchgate.net Both steps are generally reversible and can be catalyzed by acid or base. eijppr.comresearchgate.net

While specific kinetic studies for the reaction between this compound and benzylamine are not extensively detailed in the provided context, the synthesis is often achieved through straightforward condensation reactions. For instance, N-benzylidenebenzylamine can be synthesized from benzaldehyde and benzylamine in the presence of a catalyst like MgSO₄ at room temperature over 24 hours. google.com This suggests that the reaction between the chlorinated analog, this compound, and benzylamine would proceed via a similar pathway.

The synthesis of (E)-N-(4-chlorobenzylidene)aniline involves the condensation of this compound with aniline (B41778). ijcrcps.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. ijcrcps.com The formation of the imine (C=N) bond is a key step and can be confirmed by spectroscopic methods like IR and NMR. ijcrcps.com In the IR spectrum, the appearance of a characteristic C=N stretching vibration and the disappearance of the C=O and N-H stretching vibrations from the starting materials indicate the formation of the Schiff base. ijcrcps.comnih.gov

The mechanism follows the general two-step process for Schiff base formation: nucleophilic attack of the aniline nitrogen on the carbonyl carbon of this compound to form a carbinolamine, followed by elimination of a water molecule to form the C=N double bond. researchgate.netijcrcps.com Theoretical studies on similar systems suggest that the dehydration step is often the rate-determining step of the reaction. eijppr.com The synthesis of related Schiff bases, such as N-(4-chlorobenzylidene)-4-methoxyaniline, has been achieved by stirring the reactants in ethanol at elevated temperatures, resulting in good yields. iucr.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Key Mechanistic Steps | Synthetic Conditions |

| This compound | Benzylamine | N-(4-chlorobenzylidenyl)benzylamine | 1. Nucleophilic addition to form carbinolamine 2. Dehydration | Typically condensation in a suitable solvent. |

| This compound | Aniline | (E)-N-(4-chlorobenzylidene)aniline | 1. Nucleophilic addition to form carbinolamine 2. Dehydration (often RDS) | Reflux in ethanol. |

N-(4-chlorobenzylidenyl)benzylamine Synthesis

Semicarbazone Synthesis and Derivatives

Semicarbazones are derivatives of imines formed through the condensation reaction of aldehydes or ketones with semicarbazide (B1199961). scispace.com These compounds are of interest in medicinal chemistry and material science. evitachem.com

The synthesis of this compound semicarbazone is typically achieved by reacting this compound with semicarbazide hydrochloride. evitachem.comgeneseo.edu The reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of the aldehyde. scispace.com Computational studies using DFT B3LYP methods have shown that the formation of semicarbazones from p-chlorobenzaldehyde and semicarbazide proceeds through two transition states, involving a bimolecular and a subsequent unimolecular step. scispace.comresearchgate.net

The general mechanism involves the formation of a carbinolamine intermediate, 2-((4-chlorophenyl)(hydroxy)methyl)hydrazinecarboxamide, which then dehydrates to form the final semicarbazone product. scispace.comresearchgate.net The reaction can be carried out at room temperature, often in a solvent system like aqueous ethyl lactate, and can yield the product within minutes. geneseo.edu Solvent-free methods, such as milling equimolar amounts of the reactants, have also proven effective. evitachem.com

Table 1: Synthesis of this compound Semicarbazone

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Semicarbazide HCl | 80:20 Ethyl lactate:water, Room temp, ~15 min | This compound semicarbazone | 38.84% | geneseo.edu |

| This compound, Semicarbazide HCl | Milling, Room temp | This compound semicarbazone | High | evitachem.com |

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen, in the presence of a base catalyst. rsc.org This reaction is a fundamental method for synthesizing chalcones, which are precursors to flavonoids and other biologically important molecules. jetir.org

The synthesis of chalcones from this compound involves its reaction with an acetophenone in the presence of a base like sodium hydroxide in a solvent such as ethanol. The mechanism begins with the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily dehydrates to yield the α,β-unsaturated ketone, or chalcone. Solvent-free approaches, such as grinding the reactants with solid NaOH, have also been successfully employed. rsc.org

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Acetophenone | NaOH/Ethanol | 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | |

| Benzaldehyde | 4'-Chloroacetophenone | Solid NaOH (grinding) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

Hantzsch Pyridine (B92270) Synthesis and Related Heterocycles

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org This can be subsequently oxidized to the corresponding pyridine. wikipedia.org

In the context of this compound, it serves as the aldehyde component. The reaction mechanism is complex with several proposed pathways. wikipedia.org A likely route involves the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester. organic-chemistry.org Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. organic-chemistry.orgyoutube.com The final dihydropyridine ring is formed through the condensation of these two intermediates. organic-chemistry.org The reaction can be optimized using various catalysts and conditions, including microwave irradiation and green solvents like aqueous micelles. wikipedia.orgtandfonline.com For instance, the condensation of para-chlorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate has been optimized using a Zn-MOF catalyst in PEG-400 at 80 °C. nih.gov

Biginelli Reaction: Mechanistic Pathways and Linear Products

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic conditions, to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.comimist.ma

When this compound is used, it participates in the formation of various DHPM derivatives. mdpi.com The reaction mechanism has been a subject of extensive study, with three main proposed pathways: the imine, enamine, and Knoevenagel routes. mdpi.com The imine pathway, where the aldehyde first reacts with urea to form an N-acylimine intermediate, is generally considered the major route under acidic catalysis. mdpi.com This intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the DHPM. The use of ionic liquids and heteropolyacid catalysts can influence the reaction mechanism and improve kinetics. nih.govrsc.org Interestingly, under certain mechanochemical conditions, the reaction of this compound with lawsone (2-hydroxy-1,4-naphthoquinone) and urea leads to the formation of unexpected 'Biginelli-linear' products instead of the classic cyclized DHPM. researchgate.net

Table 3: Catalysts and Conditions for Biginelli Reaction with this compound

| Catalyst | Solvent/Condition | Product Type | Reference |

|---|---|---|---|

| Hf(OTf)₄ | Solvent-free | DHPM | mdpi.com |

| Calix orientjchem.orgarene sulfonic acid | Ethanol/Ultrasonic irradiation | DHPM | jst.go.jp |

| H₃PO₂/p-TSA | Mechanochemical (ball mill) | Linear Product | researchgate.net |

| Zeolite-supported heteropolyacids | Ionic Liquid | DHPM | nih.gov |

Reactions with Indole (B1671886) Derivatives: Formation of Bis(indolyl)methanes

The reaction of aldehydes with indoles, typically in the presence of a Brønsted or Lewis acid catalyst, leads to the formation of bis(indolyl)methanes (BIMs). tandfonline.combeilstein-journals.org These compounds are of significant interest due to their prevalence in natural products and their wide range of biological activities. beilstein-journals.orglongdom.org

The reaction of this compound with two equivalents of indole proceeds via an electrophilic substitution mechanism. tandfonline.comlongdom.org The catalyst activates the aldehyde's carbonyl group, making it more electrophilic. beilstein-journals.org This is followed by a nucleophilic attack from the C-3 position of one indole molecule to form a carbinol intermediate. This intermediate then loses water to form a reactive azafulvenium salt. beilstein-journals.orglongdom.org A second indole molecule then attacks this electrophilic intermediate to yield the final bis(indolyl)methane product. beilstein-journals.orglongdom.org A variety of catalysts have been employed for this transformation, including zirconyl(IV) chloride, nickel(II) iodide, and phosphate-impregnated titania, often under mild, solvent-free, or aqueous conditions. tandfonline.comlongdom.orgchem-soc.si

Table 4: Catalytic Synthesis of 3,3'-((4-chlorophenyl)methanediyl)bis(1H-indole)

| Catalyst | Solvent/Condition | Time | Yield | Reference |

|---|---|---|---|---|

| ZrOCl₂ (5 mol%) | CH₃CN, Room temp | 20 min | 90% | chem-soc.si |

| Phosphate-impregnated titania (5 wt%) | Solvent-free, Grinding, Room temp | 1 min | 98% | tandfonline.com |

| Nano γ-Al₂O₃ (1 mol%) | Water, Room temp | 10 min | 90% | iau.ir |

| NiI₂ | MDC, Room temp | - | 97% | longdom.org |

| Lipase RMIM | Pure water | - | 51% | rsc.org |

Benzothiazole (B30560) and Benzothiazoline (B1199338) Formation

The condensation of 2-aminothiophenol (B119425) with aldehydes is a primary method for synthesizing 2-substituted benzothiazoles and their corresponding dihydro- forms, benzothiazolines. orientjchem.org These heterocyclic scaffolds are present in many pharmaceutically active compounds.

The reaction between this compound and 2-aminothiophenol can yield either 2-(4-chlorophenyl)benzothiazole (B1219517) or its benzothiazoline intermediate, depending on the reaction conditions. orientjchem.org The proposed mechanism involves the initial formation of a Schiff base (imine) between the aldehyde and the amino group of 2-aminothiophenol. orientjchem.org This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, forming the benzothiazoline ring. orientjchem.org The benzothiazoline can then be oxidized to the more stable, aromatic benzothiazole. orientjchem.org This oxidation often occurs in the presence of air (oxygen) and can be facilitated by various catalysts. orientjchem.org Conducting the reaction under an inert atmosphere can lead to the isolation of the benzothiazoline intermediate. Studies have shown that the choice of solvent significantly impacts the ratio of benzothiazole to benzothiazoline formed. researchgate.net For instance, reactions in water tend to favor the formation of the benzothiazole. researchgate.net

Table 5: Synthesis of 2-(4-chlorophenyl)benzothiazole

| Catalyst | Solvent/Condition | Time | Yield | Reference |

|---|---|---|---|---|

| None | Water, 110 °C | 20 min | 95% | researchgate.netresearchgate.net |

| TiCl₃(OTf) (0.1 mmol) | Ethanol, Room temp | 60 min | 91% | yu.edu.jo |

| PFPAT (20 mol%) | Water, 60 °C | - | High | orientjchem.org |

| TCT (3 mol%) | CH₃CN, Room temp | 30 min | 92% |

| Compound Name | PubChem CID |

|---|---|

| This compound | 7779 |

| Semicarbazide | 5196 |

| This compound semicarbazone | 5355609 |

| Acetophenone | 7410 |

| 4'-Chloroacetophenone | 7484 |

| Chalcone | 637760 |

| (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | 5353112 |

| Ethyl acetoacetate | 8897 |

| Dimedone | 2697 |

| Ammonium acetate | 517113 |

| Urea | 1176 |

| Thiourea | 2723790 |

| 3,4-Dihydropyrimidin-2(1H)-one | 107931 |

| Indole | 798 |

| Bis(indolyl)methane | 70278 |

| 2-Aminothiophenol | 7536 |

| 2-(4-Chlorophenyl)benzothiazole | 93386 |

| Benzothiazoline | 100867 |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | 3881 |

| Sodium hydroxide | 14798 |

| Ethanol | 702 |

| Zirconyl(IV) chloride | 62688 |

| Nickel(II) iodide | 68434 |

| Titania (Titanium dioxide) | 26042 |

| Pentafluorophenylammonium triflate | 13915857 |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 8433 |

| Hafnium(IV) trifluoromethanesulfonate | 158782 |

| Polyethylene glycol 400 | 174 |

Enzymatic Hydrocyanation for Optically Active Cyanohydrins

The synthesis of optically active cyanohydrins from this compound is a significant transformation, providing chiral building blocks for various applications in pharmaceuticals and crop protection. tandfonline.com Enzymes, specifically oxynitrilases (also known as hydroxynitrile lyases or HNLs), are highly effective catalysts for this reaction, offering high enantioselectivity. mdpi.com

The process involves the enantioselective addition of hydrogen cyanide (HCN) to the carbonyl group of this compound. scispace.com (R)-oxynitrilase, sourced from almonds (Prunus amygdalus), catalyzes the addition of HCN to the si-face of the aldehyde, yielding the (R)-cyanohydrin. mdpi.com Conversely, (S)-oxynitrilase directs the addition to the re-face to produce the (S)-cyanohydrin. scispace.com

The reaction is typically not performed with pure hydrogen cyanide due to its extreme toxicity. libretexts.org Instead, it is often carried out using a transcyanation agent like acetone (B3395972) cyanohydrin or by generating HCN in situ from a salt such as potassium cyanide or sodium cyanide with the addition of an acid to maintain a pH of around 4-5, which is optimal for reaction speed. libretexts.org

To achieve high enantiomeric excess (ee), the non-enzymatic, racemic background reaction must be suppressed. scispace.com This is often accomplished by using a two-phase system, where the enzyme is in an aqueous buffer and the substrate (this compound) is in an immiscible organic solvent like diisopropyl ether or ethyl acetate. tandfonline.comscispace.comtandfonline.com This setup not only enhances enantioselectivity but also allows for the reuse of the enzyme-containing aqueous phase, making the process suitable for industrial applications. tandfonline.com Research has demonstrated that the hydrocyanation of this compound using (R)-hydroxynitrile lyase can successfully produce the corresponding optically active (R)-2-hydroxy-2-(4-chlorophenyl)ethanenitrile.

Kinetic Analysis of Reaction Pathways

Kinetic studies are crucial for understanding the reaction mechanisms of this compound, optimizing reaction conditions, and identifying the factors that control reaction rates. orientjchem.org

Cannizzaro Reaction: In the Cannizzaro reaction of this compound, which occurs in the presence of a strong base (e.g., 50% KOH), the molecule undergoes self-oxidation and reduction. The rate-determining step in this disproportionation reaction is the intermolecular hydride transfer from the hydrated aldehyde intermediate to a second aldehyde molecule. vedantu.com

Phenylhydrazone Formation: For the reaction of this compound with phenylhydrazine, the pH of the medium dictates the rate-determining step. A break in the pH-rate profile indicates a transition of the RDS. At more acidic pH values, the formation of the aminomethanol (B12090428) intermediate is rate-determining. In less acidic conditions (pH 5-6), the dehydration of this aminomethanol intermediate becomes the slowest step. sci-hub.box

Tetrahydrobenzo[b]pyran Synthesis: In the one-pot, three-component condensation reaction of this compound, malononitrile, and dimedone, kinetic studies have shown that the reaction follows second-order kinetics. orientjchem.org Through experimental data and steady-state approximation, the first step of the proposed mechanism, the Knoevenagel condensation between this compound and malononitrile, was identified as the rate-determining step. orientjchem.orgheteroletters.org

Activation parameters, including the activation energy (Ea), Gibbs free energy of activation (ΔG‡), entropy of activation (ΔS‡), and enthalpy of activation (ΔH‡), are determined from the temperature dependence of the reaction rate constant. These parameters provide quantitative insight into the transition state and the energetic demands of a reaction. orientjchem.org

For the synthesis of tetrahydrobenzo[b]pyran from this compound, malononitrile, and dimedone, the activation parameters were calculated from the Eyring and Arrhenius equations. orientjchem.org Similarly, for the oxidation of p-chlorobenzaldehyde by isoquinolinium bromochromate, the thermodynamic and activation parameters have been determined. arcjournals.org

| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Tetrahydrobenzo[b]pyran Synthesis | 41.28 | 38.74 | -165.71 | 89.91 | orientjchem.org |

| Oxidation by Isoquinolinium Bromochromate | 69.46 | 67.38 | -74.19 | 90.79 | arcjournals.org |

| Oxidation by Quinolinium Bromochromate | 51.86 | - | -121.84 | - | asianpubs.org |

The negative values for the entropy of activation (ΔS‡) in these examples suggest a more ordered transition state compared to the reactants, which is common in reactions where multiple molecules associate to form the activated complex. asianpubs.org

The choice of solvent can significantly influence the rate of chemical reactions involving this compound by affecting the stability of reactants and the transition state.

In the synthesis of tetrahydrobenzo[b]pyrans, the reaction rate was observed to increase in solvents with a higher dielectric constant. For instance, the rate constant was higher in a water:ethanol (2:1) mixture compared to pure ethanol. This suggests that the transition state is more polar than the reactants and is better stabilized by more polar solvents. orientjchem.org

Conversely, in the oxidation of para-substituted benzaldehydes, including this compound, with quinolinium bromochromate, the reaction rate increased as the dielectric constant of the solvent decreased (i.e., with increasing percentage of acetic acid in a water-acetic acid mixture). asianpubs.org A plot of log(k) versus the inverse of the dielectric constant (1/D) yielded a positive slope, indicating a cation-dipole interaction in the rate-determining step. asianpubs.org

The conversion of this compound oxime to 4-chlorobenzonitrile (B146240) was also studied in various solvents. While the reaction proceeded in several polar aprotic solvents, dimethylformamide (DMF) was found to be the most efficient, leading to high yields in a shorter time compared to dimethylsulfoxide (DMSO) or hexamethylphosphoramide (B148902) (HMPA). researchgate.net For the oxidation of 4-chlorobenzyl alcohol to this compound, a 1:1 mixture of acetonitrile (B52724) and water was found to be the optimal solvent system among those tested.

Advanced Applications of 4 Chlorobenzaldehyde in Materials and Medicinal Chemistry Precursors

Pharmaceutical Intermediates

4-Chlorobenzaldehyde is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. solubilityofthings.commultichemindia.comguidechem.comchemicalbook.comnordmann.global Its aldehyde functional group readily participates in condensation reactions, making it a valuable building block for heterocyclic and Schiff base formation. multichemindia.com

Precursors for Antihypertensive Drugs

This compound serves as a key starting material in the synthesis of certain antihypertensive drugs, particularly those belonging to the 1,4-dihydropyridine (B1200194) class of calcium channel blockers. core.ac.ukrsc.org These drugs are widely used in the treatment of cardiovascular disorders like hypertension and angina. rsc.orgheteroletters.org The synthesis often involves a Hantzsch-type reaction where this compound is condensed with a β-ketoester (like ethyl acetoacetate) and an ammonia (B1221849) source. heteroletters.orgresearchgate.net This reaction leads to the formation of the dihydropyridine (B1217469) ring, a core structure in drugs such as Felodipine. core.ac.ukrsc.orgresearchgate.net The presence of the 4-chlorophenyl group in the final molecule is crucial for its pharmacological activity. core.ac.uk Research has shown that benzaldehyde (B42025) derivatives with electron-withdrawing groups, such as this compound, result in excellent yields of the corresponding 1,4-dihydropyridine products. core.ac.uk

Intermediates for Antimicrobial Agents

This compound is a fundamental component in the development of various antimicrobial agents, including antibacterial and antifungal drugs. multichemindia.comnordmann.global Its derivatives have been shown to be effective against a range of microbial pathogens. multichemindia.com

The synthesis of these agents often involves the reaction of this compound with other molecules to form larger, more complex structures with antimicrobial properties. For instance, it is used to create Schiff bases and thiazolidinone derivatives which have been evaluated for their pharmacological activities. derpharmachemica.com In one study, this compound was reacted with 2-amino-4-(p-ethoxyphenyl) oxazole (B20620) to synthesize Schiff bases with potential biological activity. researchgate.net Another example includes the synthesis of dipeptide derivatives where this compound is reacted with N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide (B372718) to produce hydrazones with antimicrobial properties. nih.gov

Furthermore, this compound is a precursor in the synthesis of azole antifungal agents. researchgate.net For example, it is a starting material for the synthesis of econazole, an imidazole (B134444) antifungal drug. It is also used in the synthesis of novel tetrazole ring-bearing acyl-hydrazones, which have shown promising antifungal activity. mdpi.comresearchgate.net The synthesis of these compounds can involve reacting this compound to form 4-chlorobenzonitrile (B146240), which is then converted to a tetrazole derivative. mdpi.comresearchgate.net

Building Blocks for Chlormezanone Synthesis

This compound is a critical starting material for the synthesis of chlormezanone, a centrally acting muscle relaxant. guidechem.comgoogle.comroyal-chem.comnih.gov The synthesis involves a multi-step process that begins with the reaction of this compound. nih.govlookchem.com

One common synthetic route involves the condensation of this compound with methylamine (B109427) and β-mercaptopropionic acid. nih.govlookchem.com A more efficient method involves first reacting this compound with methylamine to form a hemiaminal, followed by the addition of β-mercaptopropionic acid, which leads to a significantly higher yield of the intermediate, 2-(4-chlorophenyl)-4-metathiazanone. nih.gov This intermediate is then oxidized to produce chlormezanone. nih.govlookchem.com Optimized synthesis methods have been developed to improve yield and purity while reducing the use of hazardous solvents. google.com

Precursors for Phenylamino (B1219803) Acid Derivatives

This compound is utilized as a precursor in the synthesis of various phenylamino acid derivatives that have pharmaceutical applications. royal-chem.com These derivatives are important in drug design and development due to their diverse biological activities. The synthesis of (4-Chlorophenyl)(diethylamino)acetic acid, for example, starts with this compound and diethylamine. The process involves the formation of a Schiff base intermediate, which is then reduced and subsequently acylated. The introduction of the 4-chlorophenyl group can enhance the metabolic stability of the resulting compounds.

Synthesis of Molecular Probes

This compound serves as an intermediate in the creation of molecular probes, which are essential tools in chemical and biological research. solubilityofthings.com These probes are often fluorescent compounds used to detect and visualize specific molecules or ions. For instance, Schiff bases derived from this compound have been investigated for their potential as fluorescent probes.

Agrochemical Development

This compound is a key intermediate in the manufacturing of a variety of agrochemicals, including pesticides, herbicides, and plant growth regulators. solubilityofthings.commultichemindia.comguidechem.comchemicalbook.comgoogle.com Its chemical structure allows for its incorporation into larger molecules that exhibit desired biological activities for crop protection and enhancement. multichemindia.com

The compound is a building block for the synthesis of several important pesticides. multichemindia.com For example, it is used in the production of insecticides like chlorfenapyr (B1668718). guidechem.comroyal-chem.com It is also a precursor for fungicides, such as tebuconazole, a triazole fungicide used for crop protection. guidechem.comchemicalbook.comroyal-chem.com The synthesis of some antifungal agents involves the reaction of this compound with other compounds to create thiazolidine (B150603) derivatives. nih.gov Additionally, it is used to synthesize oxazine (B8389632) and thiazine (B8601807) derivatives from chalcones, which have been tested as insecticides. igsspublication.com

In the realm of plant growth regulators, this compound is an essential precursor for the synthesis of uniconazole (B1683454). guidechem.comchemicalbook.comgoogle.comroyal-chem.com Furthermore, it is a starting material for the synthesis of organophosphorus derivatives containing piperazine (B1678402) dithiosemicarbazones, some of which have shown potent fungicidal activity against sugarcane pathogens. nih.gov

Fungicide Synthesis (e.g., Tebuconazole)

This compound is a crucial intermediate in the synthesis of the broad-spectrum fungicide tebuconazole. guidechem.comchemicalbook.comsfchemicals.comtheoremchem.com The synthesis process typically begins with the condensation reaction of this compound and pinacolone. google.comgoogle.com This initial step is followed by a series of chemical transformations, including hydrogenation, epoxidation, and a final ring-opening reaction with triazole to yield tebuconazole. google.comgoogle.comresearchgate.net

| Starting Material | Key Reaction Steps | Catalyst/Reagents | Final Product | Reported Yield Improvement |

| This compound, Pinacolone | Condensation, Hydrogenation, Epoxidation, Ring-opening | Strong basic ion exchange resin, Organic amine/crown ether | Tebuconazole | Overall yield increased from 65% to >82% |

Plant Growth Regulator Production (e.g., Uniconazole)

This compound is a key precursor in the production of uniconazole, a potent plant growth regulator. guidechem.comchemicalbook.comsfchemicals.comtheoremchem.com Uniconazole is a triazole-based compound that inhibits the biosynthesis of gibberellins, thereby controlling plant height and promoting other desirable growth characteristics. nii.ac.jpchemicalbook.com

The synthesis of uniconazole involves this compound as a starting material. chemicalbook.comchembk.comgoogle.com One synthetic route involves the aldol (B89426) condensation of this compound with 4'-chloroacetophenone. nii.ac.jp The resulting intermediate undergoes several transformations, including reduction and coupling with 1,2,4-1H-triazole, to ultimately form uniconazole. nii.ac.jp The precise control of reaction conditions and intermediates is critical for achieving the desired stereochemistry, as the biological activity of uniconazole is stereospecific. nii.ac.jp

| Starting Material | Key Intermediate | Final Product | Primary Function |

| This compound | Varies by synthetic route | Uniconazole | Plant Growth Regulator |

Insecticide and Acaricide Precursors (e.g., Chlorfenapyr)

This compound serves as an essential building block in the synthesis of the broad-spectrum insecticide and acaricide, chlorfenapyr. guidechem.comroyal-chem.commade-in-china.com Chlorfenapyr belongs to the pyrrole (B145914) class of insecticides and is effective against a wide range of pests.

The synthesis of chlorfenapyr from this compound involves a multi-step process. While specific industrial synthesis pathways are often proprietary, the incorporation of the 4-chlorobenzyl group is a critical part of the molecular structure that contributes to its insecticidal activity.

| Precursor | End Product | Chemical Class | Spectrum of Activity |

| This compound | Chlorfenapyr | Pyrrole | Broad-spectrum insecticide and acaricide |

Pesticide and Herbicide Formulations

Beyond its role as a precursor in the synthesis of specific active ingredients, this compound is also utilized in the formulation of various pesticides and herbicides. made-in-china.commultichemindia.com It can be a component in the manufacture of products like chlorocinnamaldehyde and certain herbicide powders. theoremchem.commade-in-china.com

In some applications, derivatives of this compound are used to create compounds that protect crops from pests and diseases. The presence of the chlorine atom on the benzaldehyde ring can enhance the efficacy and stability of the final formulated product. For example, thiobencarb, an herbicide, has been shown to photodegrade into this compound and 4-chlorobenzyl alcohol under certain conditions. nih.gov

Dye and Optical Brightener Manufacturing

This compound is a significant intermediate in the production of dyes and optical brightening agents. guidechem.comchemicalbook.comroyal-chem.com Its chemical structure allows for its incorporation into larger, more complex molecules that exhibit desirable color and fluorescence properties.

Synthesis of Triphenylmethane (B1682552) Dyes (e.g., Acid Brilliant Blue 6B)

This compound is a key component in the synthesis of triphenylmethane dyes, such as Acid Brilliant Blue 6B. guidechem.comroyal-chem.comgoogle.com These dyes are known for their bright, intense colors and are used in various applications, including textiles.

The synthesis of triphenylmethane dyes from this compound typically involves the condensation of the aldehyde with two equivalents of an aromatic amine, such as N-alkyl-N-(2-cyanoethyl)aniline, in the presence of an acidic catalyst. google.com This reaction forms a colorless leuco derivative, which is then oxidized to produce the final colored dye. google.com The specific shade and properties of the dye can be modified by varying the aromatic amine used in the condensation step. google.com

| Dye Class | Example Dye | Key Synthesis Step | Precursors |

| Triphenylmethane | Acid Brilliant Blue 6B | Condensation and Oxidation | This compound, Aromatic Amines |

Development of Optical Brightening Agents

This compound is also employed as an intermediate in the manufacturing of optical brightening agents (OBAs). guidechem.comchemicalbook.comsfchemicals.comroyal-chem.com OBAs are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This action makes materials, such as textiles and paper, appear whiter and brighter.

The synthesis of OBAs often involves the reaction of this compound with other aromatic compounds to create larger, conjugated molecular systems responsible for the fluorescent properties. The specific structure of the resulting OBA determines its absorption and emission characteristics, as well as its suitability for different substrates.

Emerging Applications in Advanced Materials Science

This compound (p-Chlorobenzaldehyde) is an organochlorine compound with the formula ClC₆H₄CHO. wikipedia.org It serves as a versatile precursor in the development of advanced materials, demonstrating significant potential in polymer science and chemical sensing technologies. solubilityofthings.comtandfonline.com Its reactivity, driven by the aldehyde functional group and influenced by the chlorine substituent, allows for its integration into complex molecular architectures. solubilityofthings.com

This compound is a key building block in the synthesis of specialized polymers. nih.gov Researchers have successfully synthesized a new class of thermally stable hybrid polyarylidene(azomethine-ether)s (PAAP) through a solution poly-condensation method using this compound as a monomer. tandfonline.comsigmaaldrich.comsigmaaldrich.com These hybrid polymers incorporate the characteristic features of polyarylidenes, polyazomethines, and polyethers. tandfonline.com The synthesis involves the reaction of this compound with other monomers, such as 4,4`-oxo-bis(4``-aminophenylene), to create long-chain polymers with desirable thermal stability. chemicalbull.com

The versatility of this compound is also demonstrated in its use in multicomponent reactions to form other polymeric structures. For instance, it is a model reactant for the Hantzsch condensation to synthesize polyhydroquinolines and for reactions with malononitrile (B47326) and dimedone to create 4H-pyran derivatives. [25, 27]

Table 1: Polymer Synthesis Reactions Involving this compound Click on the headers to sort the table.

| Polymer/Product Class | Synthesis Method | Key Co-reactants | Reference |

|---|---|---|---|

| Polyarylidene(azomethine-ether)s (PAAP) | Solution Poly-condensation | 4,4`-oxo-bis(4``-aminophenylene), Diarylidenecycloalkanones | tandfonline.comsigmaaldrich.com |

| Polyhydroquinolines | Hantzsch Condensation | Dimedone, Ethyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | nih.gov |

| 4H-Pyran Derivatives | Three-component reaction | Malononitrile, Dimedone | nih.gov |

| (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine | Microwave-mediated reaction | 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine | sigmaaldrich.com |

The unique electronic properties of polymers and other complex molecules derived from this compound make them suitable for applications in chemical sensing. rsc.orgresearchgate.net

A notable application is the development of an ultrasensitive sensor for arsenic(III) [As³⁺]. tandfonline.com The polyarylidene(azomethine-ether)s (PAAP) synthesized from this compound can be used to fabricate a sensor by depositing a thin layer of the polymer onto a glassy carbon electrode (GCE). tandfonline.comsigmaaldrich.comresearchgate.net This sensor demonstrates high sensitivity and selectivity for As³⁺ ions in a neutral buffer system. tandfonline.com